molecular formula C16H13F3N2O4S2 B2414383 Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 877654-70-1

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2414383
CAS No.: 877654-70-1
M. Wt: 418.41
InChI Key: YLFKGISERHHEGI-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C16H13F3N2O4S2 and its molecular weight is 418.41. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S2/c1-24-12(22)8-27-15-20-11-6-7-26-13(11)14(23)21(15)9-2-4-10(5-3-9)25-16(17,18)19/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKGISERHHEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, with the CAS number 877654-70-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F3N2O4S2C_{16}H_{13}F_{3}N_{2}O_{4}S_{2}, with a molecular weight of 418.4 g/mol. The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core substituted with a trifluoromethoxyphenyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain thieno[3,2-d]pyrimidine derivatives can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and survival. Inhibition of TrxR has been linked to selective antitumor effects in various cancer cell lines .

Case Study: Inhibition of TrxR

A study demonstrated that specific thieno[3,2-d]pyrimidine derivatives inhibited TrxR activity in vitro. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary tests indicated that compounds with similar structures displayed activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table: Antimicrobial Activity Comparison

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.62 µg/mL
Compound BEscherichia coli31.25 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thieno[3,2-d]pyrimidine ring have been correlated with enhanced potency against cancer cells and pathogens.

Key Findings:

  • Trifluoromethoxy Group : Enhances lipophilicity and cellular uptake.
  • Thienyl Substituents : Contribute to the inhibition of specific enzymes involved in tumor growth.
  • Acetate Moiety : Plays a role in modulating solubility and bioavailability.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the thieno[3,2-d]pyrimidine core. A common approach includes: (i) Condensation of a substituted phenyl group at the 3-position of the pyrimidine ring. (ii) Thioether formation via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives). (iii) Esterification with methyl groups under acidic or basic conditions. Critical parameters include solvent choice (e.g., DMF or DMSO for solubility), temperature control (60–80°C for optimal thiol coupling), and reaction time (12–24 hours for complete conversion). Purity (>95%) is confirmed via HPLC and NMR .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., thioacetate methyl at ~3.7 ppm) and confirms regioselectivity of the trifluoromethoxy group.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~485–495 Da).
  • X-ray Crystallography (if applicable): Resolves conformation of the tetrahydrothieno ring.
    Discrepancies may arise in NOESY spectra due to rotational flexibility of the thioacetate group, requiring DFT calculations to reconcile experimental vs. theoretical data .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., ester hydrolysis).
  • Metabolite Identification : Use hepatic microsomes to detect phase I/II metabolites that may reduce efficacy.
  • Dose Optimization : Adjust dosing regimens in vivo to account for rapid clearance, as seen in analogs with similar ester groups .

Q. How can computational methods predict the compound’s interaction with biological targets, and what limitations exist?

  • Methodological Answer :
  • Molecular Docking : Models binding to enzymes (e.g., kinases) using software like AutoDock Vina. The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with catalytic lysine residues.
  • MD Simulations : Evaluate binding stability over 100 ns trajectories; limitations include force field inaccuracies for fluorine atoms.
  • QSAR Analysis : Correlates substituent effects (e.g., phenyl vs. tolyl groups) with IC50 values, but requires high-quality experimental data for validation .

Q. What experimental designs mitigate side reactions during functionalization of the thieno[3,2-d]pyrimidine core?

  • Methodological Answer :
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during thioacetate coupling.
  • Catalytic Systems : Pd/Cu-mediated cross-coupling reduces undesired dimerization.
  • In Situ Monitoring : ReactIR tracks intermediates to abort reactions if byproducts exceed 5% .

Data Contradiction Analysis

Q. How to address inconsistencies in reported enzymatic inhibition potencies across studies?

  • Methodological Answer :
  • Assay Standardization : Compare buffer conditions (e.g., Tris-HCl vs. PBS affects ionizable groups).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
  • Crystallographic Validation : Resolve binding modes to confirm competitive vs. allosteric inhibition .

Methodological Tables

Parameter Synthesis Optimization Biological Assay
Key Variable Solvent polarityEnzyme concentration
Optimal Range DMF (ε=37)10–50 nM
Impact on Outcome Higher polarity improves solubilityExcess enzyme reduces signal-to-noise
Reference

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